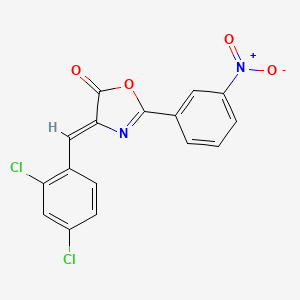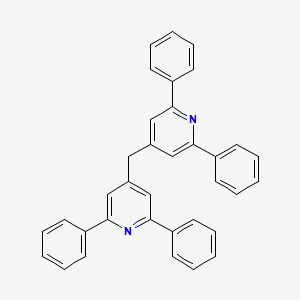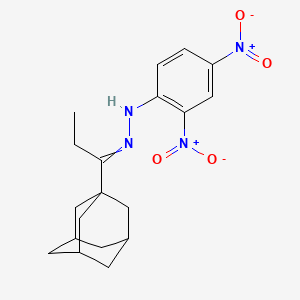
(4Z)-4-(2,4-dichlorobenzylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic molecule characterized by its unique structure, which includes a dihydro-1,3-oxazol-5-one ring, a dichlorophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazol-5-one ring. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Bases such as triethylamine or pyridine are used to facilitate the condensation reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Catalyst: In some cases, a catalyst such as a Lewis acid (e.g., zinc chloride) may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or ammonia are used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding nitroso or hydroxylamine derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives where chlorine atoms are replaced by nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound is explored for its potential applications in materials science. Its unique chemical properties may make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-AMINOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-HYDROXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H8Cl2N2O4 |
|---|---|
Molecular Weight |
363.1 g/mol |
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-11-5-4-9(13(18)8-11)7-14-16(21)24-15(19-14)10-2-1-3-12(6-10)20(22)23/h1-8H/b14-7- |
InChI Key |
MWGJFSNJLVRHBX-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=N/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11711120.png)
![4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B11711121.png)
![3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B11711126.png)
![2-{(3Z)-3-[(2-aminobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711133.png)
![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11711147.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711149.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711166.png)
![[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate](/img/structure/B11711173.png)

![Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether](/img/structure/B11711185.png)


